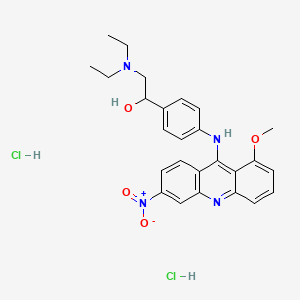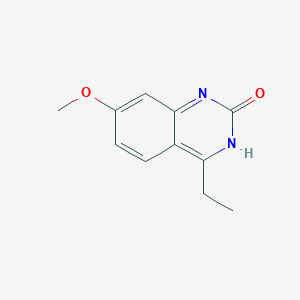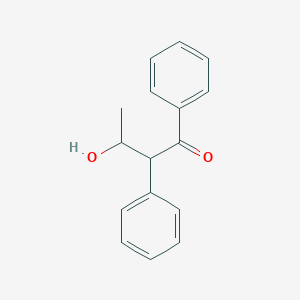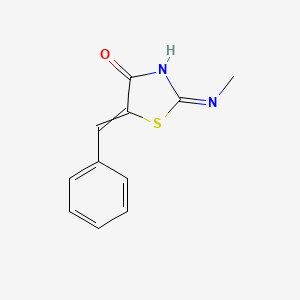
5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring substituted with a benzylidene group and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one typically involves the condensation of benzaldehyde with 2-(methylamino)-1,3-thiazol-4(5H)-one. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Wirkmechanismus
The mechanism of action of 5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzylidene-2,4-thiazolidinedione: Similar in structure but with a thiazolidinedione ring instead of a thiazole ring.
5-Benzylidene-2-thioxo-4-thiazolidinone: Contains a thioxo group instead of a methylamino group.
5-Benzylidene-2,4-dioxothiazolidine: Features a dioxothiazolidine ring
Uniqueness
5-Benzylidene-2-(methylamino)-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its solubility and reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
36946-78-8 |
|---|---|
Molekularformel |
C11H10N2OS |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
5-benzylidene-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS/c1-12-11-13-10(14)9(15-11)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |
InChI-Schlüssel |
VXFYDUGKBYJYLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1NC(=O)C(=CC2=CC=CC=C2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


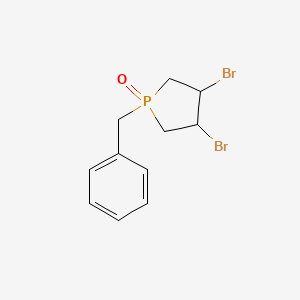
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
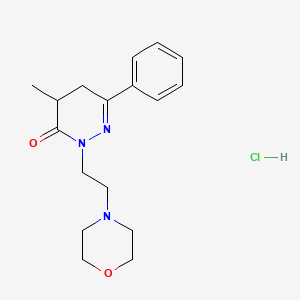
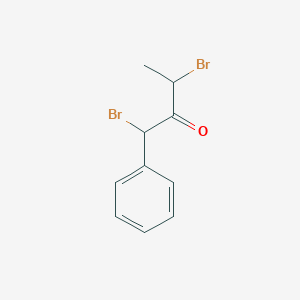
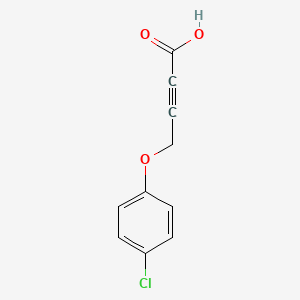

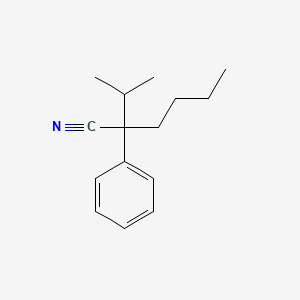



![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
